Tazolol is a chemical compound classified as a long-acting beta-adrenergic agonist. It has been studied primarily for its cardiovascular effects, particularly in the context of myocardial infarction and heart failure. The compound is notable for its potential therapeutic applications in managing heart conditions by influencing heart rate and contractility.
Tazolol is categorized under beta-adrenergic agonists, which are compounds that stimulate beta-adrenergic receptors in the body. These receptors are involved in various physiological responses, including heart rate regulation and bronchial dilation.
The synthesis typically involves:
Tazolol's molecular structure features a complex arrangement typical of beta-adrenergic agonists. It includes a thiazole ring, which contributes to its biological activity.
While specific structural data such as molecular formula and weight are not detailed in the search results, compounds in this class typically exhibit structures conducive to receptor binding and activation.
Tazolol undergoes various chemical reactions relevant to its synthesis and degradation:
These reactions are crucial for understanding how Tazolol can be modified to enhance its therapeutic effects or reduce side effects.
Tazolol acts primarily by stimulating beta-adrenergic receptors located in the heart and lungs. When these receptors are activated:
Studies indicate that Tazolol exhibits a prolonged duration of action compared to other agents, making it suitable for chronic management of cardiovascular conditions .
The compound is likely soluble in organic solvents but may have limited solubility in water due to its structural characteristics. Stability under various pH conditions is also an important aspect of its chemical profile.
Tazolol has potential applications in:
Research continues to explore its efficacy and safety profile, aiming to establish Tazolol as a viable option for managing cardiovascular diseases .
Tazolol is a synthetic β-adrenergic receptor antagonist (beta blocker) developed for cardiovascular therapeutics. Characterized by the molecular formula C9H16N2O2S and a molar mass of 216.30 g/mol, it features a thiazole ring—a heterocyclic structure containing sulfur and nitrogen—linked to a propanolamine side chain [1] [4]. This chemical architecture differentiates it from conventional beta blockers derived from aryloxypropanolamine. Tazolol’s development in the 1970s targeted selective myocardial activity, positioning it within a specialized niche among antianginal and antiarrhythmic agents [1] [2]. Despite promising hemodynamic properties, it remains clinically obscure compared to mainstream agents like metoprolol or carvedilol.
Tazolol functions as a competitive antagonist of catecholamines at β-adrenergic receptors. It exhibits cardioselectivity, preferentially blocking β1-receptors concentrated in cardiac tissue over β2-receptors in bronchial/vascular smooth muscle [4] [8]. This specificity arises from its molecular interactions: the thiazole moiety optimizes binding affinity to cardiac β1-receptors while reducing affinity for pulmonary β2-receptors [3] [4].
Key pharmacological attributes include:
Table 1: Physicochemical Properties of Tazolol
Property | Value |
---|---|
Molecular Formula | C9H16N2O2S |
Molar Mass | 216.30 g/mol |
Chemical Structure | CC(C)NCC(O)COC1=NC=CS1 |
Key Functional Groups | Thiazole ring, isopropylamine |
Partition Coefficient (logP) | Estimated 0.5–1.2* |
*Predicted from structural analogs [1] [4].
Tazolol emerged during the 1970s—a period marked by intensive beta blocker development following Sir James Black’s pioneering work with propranolol. Synthesized to optimize receptor selectivity, its design incorporated a thiazole heterocycle instead of traditional aromatic rings (e.g., naphthalene in propranolol) [1] [3]. This structural innovation aimed to enhance myocardial specificity while minimizing bronchoconstrictive side effects [4].
The foundational research was led by Strosberg (1976), who documented its cardio-stimulant blockade in canine models. Tazolol reduced heart rate and cardiac output without significant bronchospasm, suggesting therapeutic potential for angina and heart failure [1]. Despite advancing to clinical trials by the early 1980s (as recorded in patent databases), it never achieved FDA/EMA approval [2]. Barriers included:
As of 2025, Tazolol remains a "historical candidate" with no active clinical applications, though its structure informs newer thiazole-containing cardiovascular agents [2] [4].
Tazolol occupies a distinctive position among beta blockers due to its thiazole-based core, contrasting with conventional agents built on aryloxypropanolamine (e.g., metoprolol) or naphthalene (e.g., propranolol) scaffolds [3] [4]. This confers unique biochemical properties:
Receptor Selectivity Profile
Drug | β1-Selectivity | Vasodilatory Activity | ISA |
---|---|---|---|
Tazolol | Moderate | No | No |
Metoprolol | High | No | No |
Propranolol | None (non-selective) | No | No |
Carvedilol | None | Yes (α1-blockade) | No |
Data synthesized from [5] [7] [8].
Structural & Pharmacokinetic Differentiation
Clinical Positioning
Tazolol’s myocardial specificity aligned it with second-generation cardioselective blockers (e.g., atenolol). However, it offered no significant efficacy advantages over incumbents for core indications:
Table 3: Structural Comparison of Representative Beta Blockers
Drug | Core Structure | Ring System | Unique Moieties |
---|---|---|---|
Tazolol | Thiazole-propanolamine | Thiazole | Isopropylamine |
Propranolol | Naphthalene-oxypropanolamine | Naphthalene | Naphthyl ether |
Atenolol | Benzene-acetamide | Benzene | Amide linkage |
Carvedilol | Carbazole-oxypropanolamine | Carbazole | Carbazole, carbazolyl N-H |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3